A21G Mutant Displays 70% Lower α-Helical Content than WT Aβ40 Upon Membrane Binding
The A21G mutation severely disrupts the folding of Aβ40 at membrane-like interfaces. When bound to lyso-GM1 micelles, a model system for the neuronal membrane surface, the Flemish mutant peptide exhibits a dramatically lower α-helical content compared to the wild-type peptide [1]. This reveals a mutation-specific structural destabilization of the N-terminal α-helix.
| Evidence Dimension | α-helical content upon binding to lyso-GM1 micelles |
|---|---|
| Target Compound Data | 11% α-helical content |
| Comparator Or Baseline | Wild-type Aβ(1-40): 37% α-helical content |
| Quantified Difference | Absolute reduction of 26 percentage points, representing a ~70% decrease in helical structure. |
| Conditions | Circular dichroism (CD) spectroscopy of monomeric peptides in the presence of lyso-GM1 ganglioside micelles. |
Why This Matters
This demonstrates the peptide's specific and validated use case for studying lipid-induced misfolding, a mechanism not properly represented by wild-type Aβ40.
- [1] Yagi-Utsumi, M., & Dobson, C. M. (2015). Conformational Effects of the A21G Flemish Mutation on the Aggregation of Amyloid β Peptide. Biological and Pharmaceutical Bulletin, 38(10), 1668–1672. Data from Fig. 3 analysis. View Source
